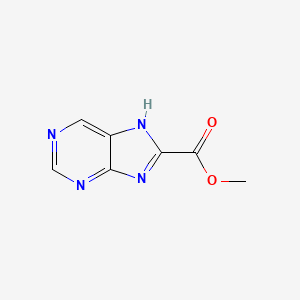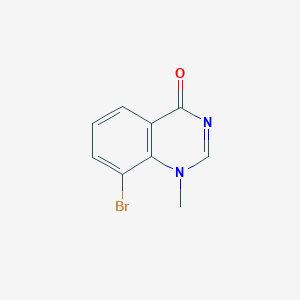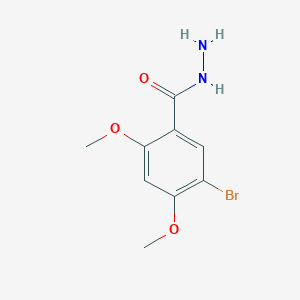
5-Bromo-2,4-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dimethoxybenzohydrazide: is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzohydrazide typically involves the reaction of 5-Bromo-2,4-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Bromo-2,4-dimethoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2,4-dimethoxybenzohydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2,4-dimethoxybenzohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. It is used in the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds may serve as lead molecules for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2,4-dimethoxybenzoic acid
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 5-Bromo-2,4-dimethoxybenzyl alcohol
Comparison: 5-Bromo-2,4-dimethoxybenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 5-Bromo-2,4-dimethoxybenzoic acid and 5-Bromo-2,4-dimethoxybenzaldehyde, the hydrazide derivative exhibits different pharmacological properties and synthetic utility. The hydrazide group allows for the formation of hydrazones and other derivatives, expanding its application in various fields.
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
5-bromo-2,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-7-4-8(15-2)6(10)3-5(7)9(13)12-11/h3-4H,11H2,1-2H3,(H,12,13) |
Clé InChI |
ITGIAYWRARRHKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NN)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)

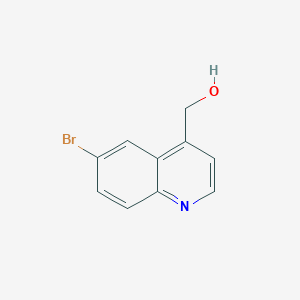
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
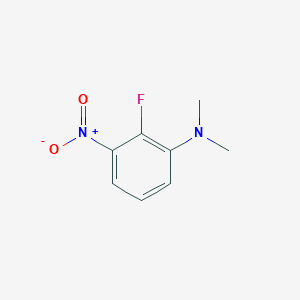
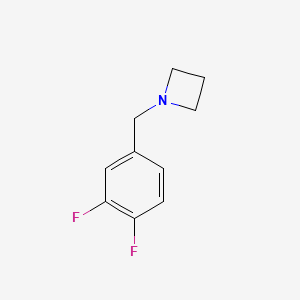
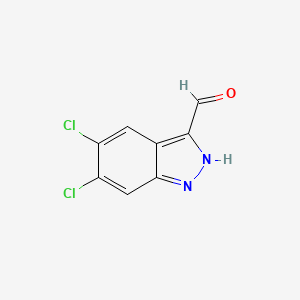
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
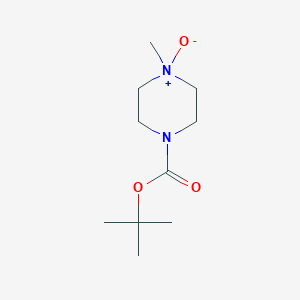
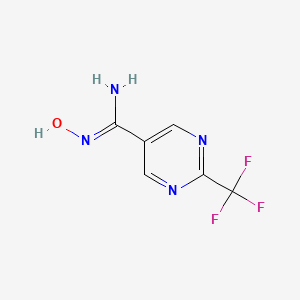
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
